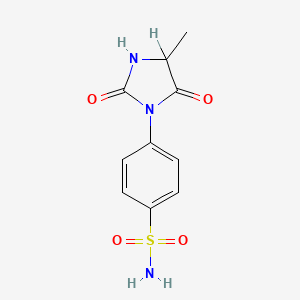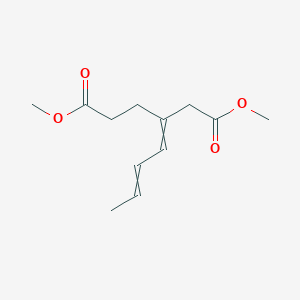![molecular formula C12H9NO4S B14478100 [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid CAS No. 72793-62-5](/img/structure/B14478100.png)
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid is an organic compound that features a naphthalene ring substituted with a nitro group and a sulfanylacetic acid moiety. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid typically involves the reaction of 1-nitronaphthalene with thioglycolic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions include amino-substituted naphthalene derivatives, alkylated naphthalene compounds, and various coupled products depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and cytotoxic activities.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
(Naphthalen-1-yl-selenyl)acetic acid: Similar structure but contains selenium instead of sulfur.
N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Contains an oxadiazole ring and different substituents.
Uniqueness
[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid is unique due to its combination of a nitro group and a sulfanylacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives.
Propiedades
Número CAS |
72793-62-5 |
|---|---|
Fórmula molecular |
C12H9NO4S |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
2-(1-nitronaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15) |
Clave InChI |
SSQTYFNAZUKMKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



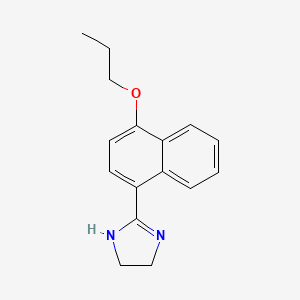
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
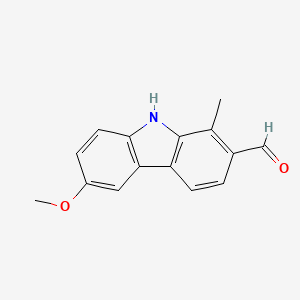
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)

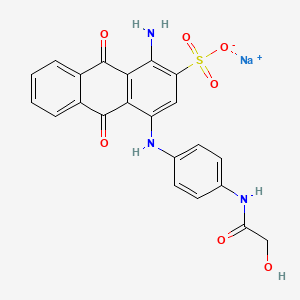
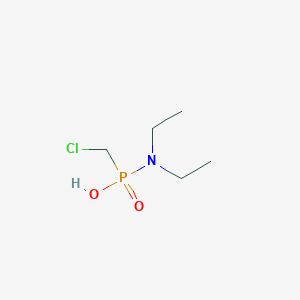
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)

